Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate”, there are related compounds that have been synthesized. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Research by Desai et al. (2007) explored the synthesis of new quinazolines, showcasing their potential as antimicrobial agents against a variety of bacteria and fungi. This study illustrates the compound's utility in developing novel antimicrobial therapies, highlighting its role in combating resistant microbial strains Desai, N., Shihora, P. N., & Moradia, D..
Synthesis and Antiinflammatory Activity of Imidazo[1,2-a]pyrazine Derivatives
Abignente et al. (1992) conducted research on the synthesis and evaluation of the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, derived from reactions with substituted 2-aminopyrazines. This work contributes to understanding the compound's role in developing new anti-inflammatory agents, offering insights into its pharmacological potential Abignente, E., de Caprariis, P., Rimoli, M. G., Capasso, F., & Autore, G..
Transformations of Enaminones: Synthesis of Imidazolone Derivatives
Bezenšek et al. (2012) explored the synthesis of imidazolone derivatives through transformations of enaminones, showcasing a clean, one-pot reaction process. This study demonstrates the compound's versatility in organic synthesis, enabling the creation of novel heterocyclic compounds Bezenšek, J., Grošelj, U., Stare, K., Svete, J., & Stanovnik, B..
Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds
Sarvaiya et al. (2019) focused on synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating their antimicrobial activity against various pathogens. This research underscores the compound's potential in addressing the need for new antimicrobial agents, particularly against resistant strains Sarvaiya, N., Gulati, S., & Patel, H..
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to inhibit the nf-kb inflammatory pathway , which plays a crucial role in immune response to infection and inflammation.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that this compound may have similar effects.
properties
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-24(30)23-21(17-22(29)28(25-23)20-11-7-4-8-12-20)27-15-13-26(14-16-27)18-19-9-5-3-6-10-19/h3-12,17H,2,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRCMPORBGRNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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